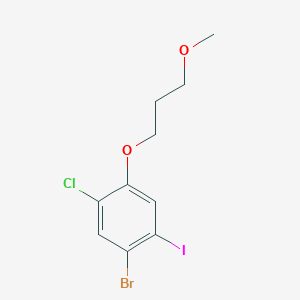![molecular formula C26H18F6N2O3 B13981361 4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) is a complex organic compound with the molecular formula C20H14F6N2O2. It is known for its unique structure, which includes two trifluoromethyl groups and two phenoxy groups connected by an oxygen bridge. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method starts with the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a phenol derivative under basic conditions to form an intermediate. This intermediate is then reduced to form the desired tetraamine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
Scientific Research Applications
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in nucleophilic aromatic substitution reactions, while the phenoxy groups provide stability and facilitate interactions with other molecules . These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-methyl)aniline .
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-chloro)aniline .
Uniqueness
What sets 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) apart is the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C26H18F6N2O3 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O3/c27-25(28,29)21-13-15(33)1-11-23(21)36-19-7-3-17(4-8-19)35-18-5-9-20(10-6-18)37-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
InChI Key |
NIZHCIQUBTXIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)




